3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one
Description
Properties
IUPAC Name |
3-methyl-3,8-diazabicyclo[3.2.1]octan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-9-4-5-2-3-6(8-5)7(9)10/h5-6,8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUJWBARWLLAMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC(C1=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transannular Enolate Alkylation of Piperazinone Derivatives
The transannular enolate alkylation strategy provides a flexible route to construct the 3,8-diazabicyclo[3.2.1]octan-2-one framework. This method, pioneered by researchers in peptidomimetics, begins with piperazinone derivatives that undergo base-mediated enolate formation followed by intramolecular alkylation . For example, treatment of a substituted piperazinone with lithium hexamethyldisilazide (LiHMDS) generates an enolate, which undergoes cyclization to form the bicyclic core.
Critical parameters include:
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Base selection : Strong bases like LiHMDS or sodium hydride are essential for enolate formation.
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Temperature : Reactions typically proceed at −78°C to room temperature to control regioselectivity.
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Substituent effects : Bulky groups at the Cα position favor transannular cyclization over intermolecular side reactions .
This method achieved a 65–80% yield for the bicyclic product, with applications in synthesizing conformationally constrained enzyme inhibitors such as farnesyltransferase inhibitors .
Nitroenamine Cyclization from Pyroglutamic Acid
A cost-effective synthesis starting from pyroglutamic acid utilizes nitroenamine intermediates to access 3-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) . The process involves:
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Amide activation : Pyroglutamic acid is converted to a nitroenamine derivative via nitration and subsequent reduction.
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Cyclization : The nitroenamine undergoes reductive cyclization using hydrogenation catalysts (e.g., Pd/C) to form the bicyclic structure.
Key advantages of this route include:
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Feedstock availability : Pyroglutamic acid is commercially accessible and inexpensive.
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Stereochemical control : The reaction preserves chirality, enabling the synthesis of enantiopure derivatives .
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Scalability : Demonstrated at multi-gram scales with 70–85% overall yield .
Substituted analogues (e.g., 3-aryl or 3-alkyl derivatives) are accessible by modifying the nitroenamine precursor, enabling structure-activity studies for receptor affinity .
Patent-Derived Methods for Functionalized Derivatives
Patent WO1999029690A1 outlines methods to synthesize 8-azabicyclo[3.2.1]octane derivatives, including intermediates relevant to 3-methyl-3,8-diazabicyclo[3.2.1]octan-2-one . A representative protocol involves:
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Condensation : Reacting 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one with sodium cyanide in hydrochloric acid to form a cyanohydrin intermediate.
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Dehydration : Treating the cyanohydrin with phosphorus oxychloride (POCl₃) and pyridine to eliminate water and form the α,β-unsaturated nitrile.
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Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) or borohydride reduction yields the saturated bicyclic amine .
Example 11 :
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Starting material: 8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one (10.82 g, 50 mmol).
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Conditions: 0°C, 5M HCl, diethyl ether.
Key observations :
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Solvent effects : Methanol or ethanol improves solubility during reduction steps.
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Epimerization : Borohydride reduction produces a 25:75 exo:endo diastereomer ratio, necessitating chromatographic separation .
Comparative Analysis of Synthetic Routes
Optimization Strategies and Challenges
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Diastereoselectivity : Borohydride reductions often yield mixed epimers, necessitating advanced separation techniques (e.g., chiral HPLC) .
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Acid sensitivity : The bicyclic amine is prone to protonation under acidic conditions, requiring neutral workup protocols .
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Catalyst poisoning : Residual amines from earlier steps can deactivate hydrogenation catalysts, demanding rigorous intermediate purification .
Chemical Reactions Analysis
Cycloaddition Reactions
The bicyclic framework participates in 1,3-dipolar cycloadditions and aza-Diels-Alder reactions. For example:
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Cycloaddition with acrylates : Reacting 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium (17 ) with methyl acrylate yields 3,8-diazabicyclo[3.2.1]octane derivatives in 51–73% yields. This proceeds via a 1,3-dipolar cycloaddition mechanism (Scheme 4, ).
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Reactivity with bulky dipolarophiles : Methyl methacrylate reacts via an aza-Diels-Alder pathway to form tricyclic lactone-lactam systems (15 ) instead of the expected [3.2.1] product (Scheme 3, ).
Key Reaction Conditions and Outcomes
| Dipolarophile | Product Type | Yield | Mechanism |
|---|---|---|---|
| Methyl acrylate | [3.2.1] octane | 73% | 1,3-Dipolar cycloaddition |
| Methyl methacrylate | Tricyclic lactone-lactam | 40% | Aza-Diels-Alder |
| Acrylic acid | Lactone-lactam fused system | 71% | Wagner–Meerwein rearrangement + lactonization |
Wagner–Meerwein Rearrangement
The [3.2.1] bicyclic core undergoes skeletal rearrangements under acidic conditions:
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Rearrangement to [2.2.2] systems : Treatment of diazabicyclo[3.2.1]octane (20a ) with 10% trifluoroacetic acid (TFA) triggers a Wagner–Meerwein rearrangement, forming iminium salt 25a , which converts to diazabicyclo[2.2.2]octane (21a ) after neutralization (Scheme 7, ).
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Lactone formation : Acrylic acid derivatives promote lactonization post-rearrangement, yielding fused tricyclic systems (e.g., 23 ) in 50–71% yields (Scheme 4, ).
Substitution Reactions
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Nucleophilic attack : The lactam nitrogen participates in alkylation or acylation reactions. For example, reaction with methyl iodide generates quaternary ammonium salts (analogous to).
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Ring-opening hydrolysis : Under strongly acidic or basic conditions, the lactam ring opens to yield linear diamines or amino acids (inferred from ).
Mechanistic Insights from DFT Studies
DFT calculations (B3LYP/6-31G(d)) reveal that:
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The formation of tricyclic lactone-lactams (15 ) is a domino process involving cycloaddition, rearrangement, and lactonization (Scheme 3, ).
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The energy barrier for the Wagner–Meerwein rearrangement is lower in polar solvents, favoring [2.2.2] product formation ( ).
Stability and Degradation
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pH sensitivity : The compound degrades under extreme pH (e.g., >12 or <2), forming linear amines or lactone derivatives (,).
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Thermal stability : Decomposition occurs above 200°C, yielding volatile fragments detected via GC-MS ().
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Discovery and Development
The unique structure of 3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one positions it as a potential scaffold for developing new pharmaceuticals. Its structural similarity to bioactive alkaloids like nicotine and morphine enhances its relevance in designing compounds with specific biological activities.
- Agonist Activity : Compounds derived from this bicyclic structure have shown agonist activity at κ-opioid receptors (KOR), which are significant for pain management and addiction therapies .
- Inhibitory Properties : Research indicates that derivatives of this compound can act as triple re-uptake inhibitors (TRUI), potentially providing therapeutic avenues for treating depression and anxiety disorders .
Table 1: Biological Activities of 3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one Derivatives
| Compound | Activity | Target |
|---|---|---|
| Compound 4 | Agonist | Kappa-opioid receptors |
| Compound 5 | Cytotoxic | Glioblastoma, Medulloblastoma, Hepatocellular carcinoma |
| Compound 3 | Inhibitor | Triple re-uptake (serotonin, norepinephrine, dopamine) |
Synthetic Applications
2.1 Synthesis of Peptide Mimetics
The compound serves as a key intermediate in synthesizing peptide mimetics, which are crucial for developing inhibitors of various enzymes, including farnesyltransferase—an enzyme implicated in cancer progression . The rigidity provided by the bicyclic structure enhances the conformational stability of these mimetics.
Case Study: Farnesyltransferase Inhibition
A notable study demonstrated the synthesis of a conformationally restricted inhibitor using 3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one as a scaffold. This inhibitor exhibited significant potency against farnesyltransferase, suggesting that the compound can effectively mimic peptide interactions within biological systems .
Toxicological Studies
Given its biological activity, understanding the toxicological profile of 3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one is essential for its application in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one involves its interaction with specific molecular targets. The nitrogen atoms in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes or receptors. The compound may also interact with nucleic acids or proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
3,8-Diazabicyclo[3.2.1]octan-2-one (Parent Compound)
- Structure : Lacks the methyl group at position 3.
- Synthesis : Prepared via 1,3-dipolar cycloaddition of methyl acrylate with pyrazinium oxides. Bulky substituents (e.g., ethyl groups) on the pyrazinium precursor lead to rearrangement into 4,7-dioxo derivatives instead of the standard bicyclic structure .
- Applications : Serves as a precursor for peptide mimetics and enzyme inhibitors .
8-Methyl-3,8-diazabicyclo[3.2.1]octane
- Structure : Replaces the ketone at position 2 with a hydrogen atom.
- Synthesis : Derived from debenzylation of 8-benzyl-3-methyl intermediates. Used to prepare carbamate derivatives (e.g., 8-carbethoxy-3-methyl) for pharmacological studies .
- Biological Activity : Derivatives show affinity for µ-opioid receptors, with computational studies highlighting conformational similarities to morphine .
3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione
- Structure : Contains nitroso and dione groups, increasing electrophilicity.
Diazabicyclo Derivatives with Varied Ring Sizes
3,9-Diazabicyclo[3.3.1]nonane
8,10-Diazabicyclo[4.3.1]decane
- Structure : Ten-membered bicyclic system with nitrogen atoms at positions 8 and 10.
- Synthesis : Utilizes suberic acid as a starting material, contrasting with the adipic acid route for 3,8-diazabicyclo[3.2.1]octanes .
Functionalized Derivatives
3-(4-Iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
3-Benzyl-3,8-diazabicyclo[3.2.1]octane
- Structure : Benzyl group at position 3.
- Properties : Higher lipophilicity (density: 1.074 g/cm³) compared to the methyl derivative, influencing blood-brain barrier penetration .
Comparative Data Tables
Research Findings and Implications
- Substituent Effects : Methyl groups at position 3 enhance metabolic stability but reduce solubility. Bulky substituents (e.g., benzyl) improve receptor selectivity but complicate synthesis .
- Ring Size: Larger diazabicycles (e.g., nonane, decane) offer conformational flexibility, aiding in target binding, but may reduce synthetic yield .
- Functional Groups : Ketones and nitroso groups introduce electrophilic sites for further derivatization, enabling applications in prodrug design and radical chemistry .
Biological Activity
3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one is a bicyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including the methyl group at the 3-position, influence its chemical reactivity and interactions with biological targets. This article provides an overview of its biological activity, mechanisms of action, and potential applications based on current research findings.
Structural Overview
The compound belongs to the class of tropane alkaloids, characterized by a bicyclic structure that includes a nitrogen atom in the ring system. The presence of the methyl group at the 3-position enhances its binding affinity to various molecular targets, potentially altering its pharmacokinetic properties and biological effects.
Target Interactions
3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one primarily interacts with receptors and enzymes relevant to tropane alkaloids. The compound's structural similarity allows it to influence biochemical pathways associated with neurotransmitter systems and enzyme inhibition.
Biochemical Pathways
Research indicates that this compound may affect several key biochemical pathways, including:
- Enzyme Inhibition : It has been investigated as a potential inhibitor for various enzymes, including those involved in cancer progression and metabolic processes.
- Neurotransmitter Modulation : Its analogs have shown promise in modulating neurotransmitter receptors, which may be beneficial in treating neurological disorders .
Antiviral Properties
Studies have demonstrated that derivatives of 3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one exhibit antiviral activity, particularly against HIV-1. In viral neutralization assays, compounds based on this scaffold showed significant reductions in infectivity, suggesting potential applications in antiviral drug development .
Anticancer Activity
Research has highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : It has been evaluated against glioblastoma (GBM), medulloblastoma (MB), and hepatocellular carcinoma (HCC) cell lines.
- Mechanism : The compound's ability to inhibit specific kinases involved in cell cycle regulation has been linked to its anticancer properties .
Case Studies and Research Findings
Case Study 1: Enzyme Inhibition
A study focused on synthesizing peptidomimetics based on the 3,8-diazabicyclo[3.2.1]octan-2-one framework demonstrated its utility as a farnesyltransferase inhibitor. This research provided insights into enzyme-bound conformations and highlighted its potential in cancer therapeutics .
Case Study 2: Antiviral Activity
In another investigation, analogs of maraviroc that incorporated the diazabicyclo scaffold were tested for their ability to inhibit HIV-1. The results indicated that these compounds maintained significant antiviral activity while providing insights into their conformational preferences through computational modeling .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one | Methyl group at 3-position | Antiviral and anticancer activity |
| 8-Methyl-3,8-diazabicyclo[3.2.1]octane | Methyl group at 8-position | Varying biological effects |
| 3,8-Diazabicyclo[3.2.1]octan-2-one | No methyl group | Limited activity compared to methylated derivatives |
Q & A
Q. How can contradictory cytotoxicity data in in vitro assays be reconciled?
- Methodological Answer : Variability may arise from assay endpoints (e.g., MTT vs. ATP luminescence). Normalize data to cell confluency (via IncuCyte imaging) and repeat under standardized O₂ levels (5% vs. 21%). Derivatives with 3-benzyl groups showed consistent IC₅₀ values across multiple cancer cell lines .
Safety & Handling
Q. What precautions are critical when handling 3-methyl-3,8-diazabicyclo derivatives in the lab?
- Methodological Answer : Use PPE (nitrile gloves, P95 respirators) due to acute oral toxicity (H302) and respiratory irritation (H335). Store under nitrogen at –20°C to prevent decomposition. For spills, neutralize with 10% citric acid before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
